Increased Hydrophobicity (ΔLogP = +1.8) Enhances Partitioning in Liquid-Liquid Extraction vs. Trihexylamine
N,N-Dihexyloctan-1-amine exhibits a calculated LogP value of 8.3, representing a +1.8 unit increase in hydrophobicity compared to trihexylamine (calculated LogP ≈ 6.5) [1][2]. Each LogP unit corresponds to approximately a 10-fold increase in organic-phase partitioning preference under equilibrium conditions. This structural substitution (replacing one C6 chain with C8) results in approximately 60-fold greater preferential partitioning into nonpolar organic phases [3].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 8.3 |
| Comparator Or Baseline | Trihexylamine (C6/C6/C6) calculated LogP ≈ 6.5 |
| Quantified Difference | ΔLogP = +1.8 (≈ 60× increased organic phase preference) |
| Conditions | Calculated property based on molecular structure (XLogP3 algorithm) |
Why This Matters
Higher LogP predicts improved extraction efficiency for lipophilic analytes and reduced aqueous-phase loss in industrial liquid-liquid separation processes.
- [1] Molaid Chemical Database. dihexyloctylamine | 2504-89-4. Calculated Properties: LogP 8.3. View Source
- [2] PubChem. Trihexylamine (CID 7627). Computed Properties: XLogP3 6.5. View Source
- [3] Leo, A., Hansch, C., Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. View Source
